molecular formula C11H11FO3 B13204721 Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13204721
M. Wt: 210.20 g/mol
InChI Key: ZOCDLVOHOQTAHI-UHFFFAOYSA-N
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Description

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a fluorophenyl group, a methyloxirane ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Uniqueness

Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions.

Properties

Molecular Formula

C11H11FO3

Molecular Weight

210.20 g/mol

IUPAC Name

methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3

InChI Key

ZOCDLVOHOQTAHI-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)F

Origin of Product

United States

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